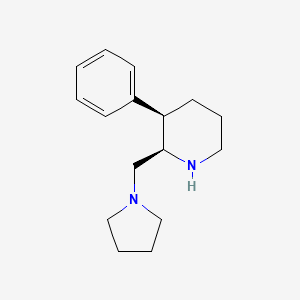
3-(1,3-Dioxan-2-yl)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxan-2-yl)-5-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a 1,3-dioxane ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxan-2-yl)-5-methylphenol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxane derivatives typically involves the use of carbonyl compounds and diols under acidic conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxan-2-yl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles, such as alkyl halides, in the presence of a base.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, bases like NaOH or KOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in alkylated phenols.
Aplicaciones Científicas De Investigación
3-(1,3-Dioxan-2-yl)-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxan-2-yl)-5-methylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 1,3-dioxane ring can interact with enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler analog without the phenolic and methyl groups.
2-Phenyl-1,3-dioxane: Similar structure but with a phenyl group instead of a methyl group.
1,3-Dioxolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
3-(1,3-Dioxan-2-yl)-5-methylphenol is unique due to the combination of its phenolic, dioxane, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(1,3-dioxan-2-yl)-5-methylphenol |
InChI |
InChI=1S/C11H14O3/c1-8-5-9(7-10(12)6-8)11-13-3-2-4-14-11/h5-7,11-12H,2-4H2,1H3 |
Clave InChI |
DUTJYTJARQZQAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)O)C2OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)
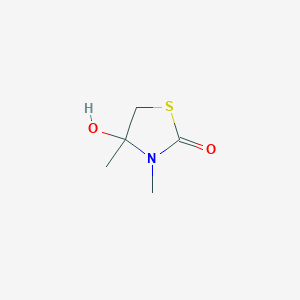

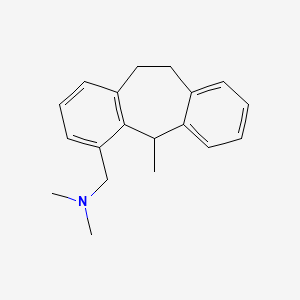
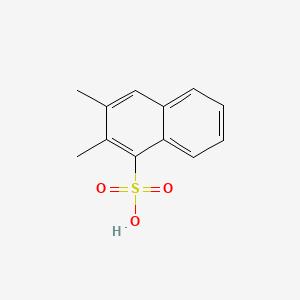

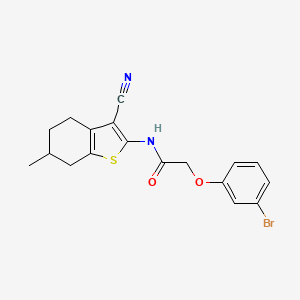
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
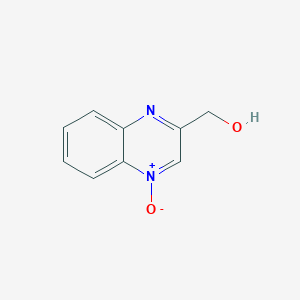
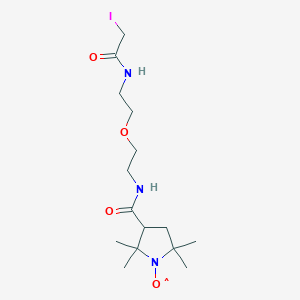
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
